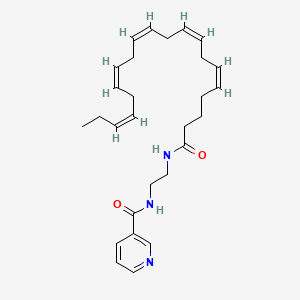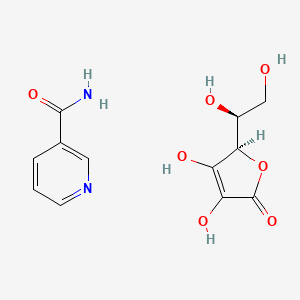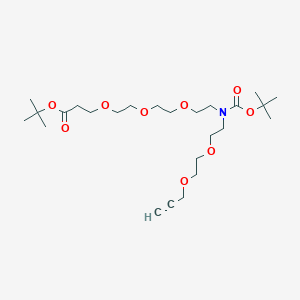
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
説明
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
科学的研究の応用
Synthetic Intermediates and Building Blocks
The propargyl group in “N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Development of Novel Organic Precursors
“N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” can be used for the direct introduction of propargyl groups into heterocyclic rings. This is highly desirable in order to access important and novel organic precursors .
PROTAC Linker
“N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Drug Discovery
The ability of “N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” to serve as a PROTAC linker makes it valuable in drug discovery. It can be used in the synthesis of a series of PROTACs, potentially leading to the discovery of new therapeutic agents .
作用機序
Target of Action
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched PEG linker with an alkyne group and a t-butyl ester . The primary targets of this compound are azide-bearing compounds or biomolecules . The alkyne group in the compound reacts with these targets in a copper-catalyzed azide-alkyne Click Chemistry reaction .
Mode of Action
The mode of action of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester involves a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage between the compound and its targets . The amino group in the compound is also reactive with carboxylic acids, activated NHS esters, and carbonyls .
Biochemical Pathways
The compound is used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that the compound may affect protein degradation pathways.
Result of Action
The result of the action of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is part of the process of synthesizing PROTACs , which are designed to degrade specific proteins within cells.
Action Environment
The action environment of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is likely to be within a laboratory setting, given its use in the synthesis of PROTACs . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of copper catalysts for the Click Chemistry reaction .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDPFZOQSQYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




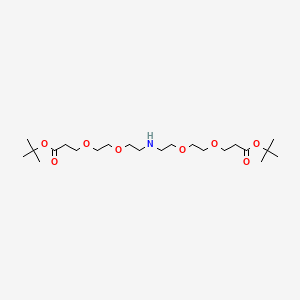
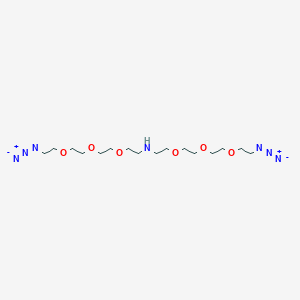

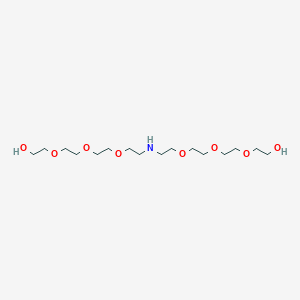
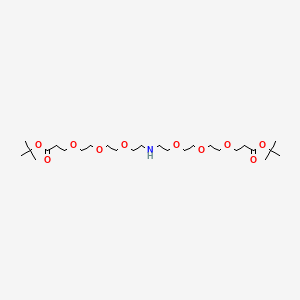
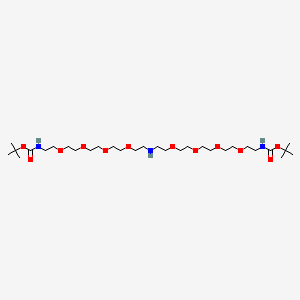


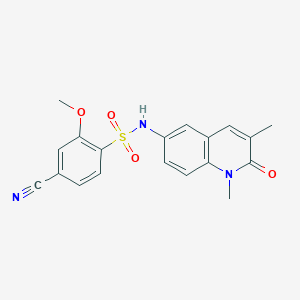
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

